3-cyano-4-methyl-1H-indole-7-carboxylic acid
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Overview
Description
3-cyano-4-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4-methyl-1H-indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method includes the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The use of microwave-assisted synthesis can also be considered for industrial applications due to its rapid reaction times and high yields .
Chemical Reactions Analysis
Types of Reactions
3-cyano-4-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-cyano-4-methyl-1H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-4-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors . The cyano and carboxylic acid groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-1H-indole-4-carboxylic acid
- 1H-indole-3-carboxaldehyde, 7-methyl-
- Methyl 3-cyanoindole-4-carboxylate
Uniqueness
3-cyano-4-methyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both cyano and carboxylic acid groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
2866318-89-8 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyano-4-methyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-3-8(11(14)15)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3,(H,14,15) |
InChI Key |
OJPSRGPPRGLCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)C(=O)O)C#N |
Origin of Product |
United States |
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